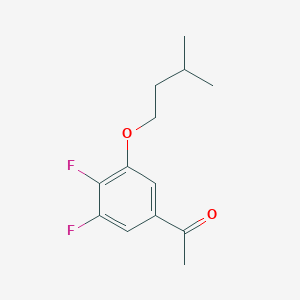1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone
CAS No.:
Cat. No.: VC13547958
Molecular Formula: C13H16F2O2
Molecular Weight: 242.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16F2O2 |
|---|---|
| Molecular Weight | 242.26 g/mol |
| IUPAC Name | 1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C13H16F2O2/c1-8(2)4-5-17-12-7-10(9(3)16)6-11(14)13(12)15/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | VJHXAMRYURUMFD-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F |
| Canonical SMILES | CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F |
Introduction
Key Structural Features:
-
Functional Groups:
-
Ketone group (-CO-) attached to an aromatic ring.
-
Two fluorine atoms at the 3rd and 4th positions of the phenyl ring.
-
An isopentyloxy group (-OCH2CH(CH3)2) at the 5th position of the phenyl ring.
-
-
Geometry:
-
The carbonyl carbon exhibits trigonal planar geometry due to sp² hybridization.
-
The aromatic ring is planar due to resonance stabilization.
-
Synthesis Pathways
The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone can be achieved through several established methods:
-
Aromatic Substitution:
-
Starting with a fluorinated phenol derivative, the isopentyloxy group can be introduced via Williamson ether synthesis.
-
Subsequent Friedel-Crafts acylation introduces the ethanone moiety.
-
-
Direct Ketone Formation:
-
Using a fluorinated benzene derivative, direct acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃).
-
Reaction Scheme:
These methods ensure high yields and purity by leveraging selective reactions facilitated by the electron-withdrawing fluorine atoms.
Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques are used:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Identifies proton environments, particularly in the aromatic ring and isopentyloxy side chain.
-
¹³C NMR: Confirms carbon environments, including the ketone carbon signal around .
Infrared (IR) Spectroscopy:
-
Strong absorption at ~1700 cm⁻¹ indicates the presence of a carbonyl group.
-
C-F stretching vibrations are observed near ~1100 cm⁻¹.
Mass Spectrometry (MS):
-
Provides molecular ion peaks corresponding to , confirming molecular weight.
Biological Activity:
The presence of fluorine atoms enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical research. The isopentyloxy group increases hydrophobic interactions with biological targets.
Potential Mechanisms:
-
Binding to enzyme active sites via hydrogen bonding or hydrophobic interactions.
-
Fluorine atoms may improve receptor affinity by stabilizing molecular conformations.
Applications:
-
Pharmaceutical Research:
-
Investigated as a precursor or intermediate for designing anti-inflammatory or anticancer agents.
-
Fluorinated compounds often exhibit improved pharmacokinetics.
-
-
Industrial Chemistry:
-
May serve as a building block for advanced materials or agrochemical formulations.
-
Comparative Analysis
Below is a comparison of this compound with related aryl ketones:
| Property | 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone | Related Aryl Ketones |
|---|---|---|
| Fluorination | Yes | Variable |
| Lipophilicity | High | Moderate |
| Stability | Enhanced | Standard |
| Applications | Pharmaceuticals, industrial | Pharmaceuticals only |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume